Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate
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Overview
Description
Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C6H8KO7 and a molecular weight of 231.22 g/mol . This compound is known for its unique structure, which includes multiple carboxylate groups and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable hydroxypropane derivative with potassium hydroxide and a carboxylating agent. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar precursors and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate groups can be reduced to alcohols under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Mechanism of Action
The mechanism by which Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and ionic interactions with target molecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Potassium citrate: Similar in having multiple carboxylate groups but lacks the hydroxyl group.
Potassium tartrate: Contains hydroxyl groups but has a different arrangement of carboxylate groups.
Potassium malate: Similar in having both hydroxyl and carboxylate groups but differs in the number and position of these groups.
Uniqueness
Potassium trihydrogen-DL-threo-3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
38762-55-9 |
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Molecular Formula |
C6H8KO7+ |
Molecular Weight |
231.22 g/mol |
IUPAC Name |
potassium;1-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1 |
InChI Key |
IVLPTBJBFVJENN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(=O)O)O)C(=O)O)C(=O)O.[K+] |
Origin of Product |
United States |
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